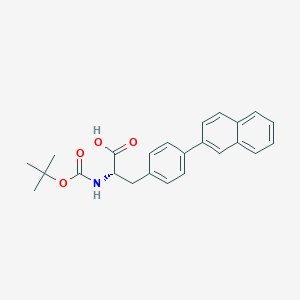

Boc-L-4-(naphthalen-2-yl)phenylalanine

Beschreibung

Boc-L-4-(naphthalen-2-yl)phenylalanine is a modified amino acid derivative where the para position of the phenylalanine side chain is substituted with a naphthalen-2-yl group, and the α-amino group is protected by a tert-butoxycarbonyl (Boc) moiety. This compound is widely used in peptide synthesis and medicinal chemistry, particularly for introducing hydrophobic, bulky aromatic systems into target molecules. The naphthalen-2-yl group enhances π-π stacking interactions and improves binding affinity in enzymatic or receptor-based applications, while the Boc group ensures stability during synthetic processes .

Eigenschaften

Molekularformel |

C24H25NO4 |

|---|---|

Molekulargewicht |

391.5 g/mol |

IUPAC-Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-naphthalen-2-ylphenyl)propanoic acid |

InChI |

InChI=1S/C24H25NO4/c1-24(2,3)29-23(28)25-21(22(26)27)14-16-8-10-18(11-9-16)20-13-12-17-6-4-5-7-19(17)15-20/h4-13,15,21H,14H2,1-3H3,(H,25,28)(H,26,27)/t21-/m0/s1 |

InChI-Schlüssel |

SSMAVWXUZPUZBW-NRFANRHFSA-N |

Isomerische SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C2=CC3=CC=CC=C3C=C2)C(=O)O |

Kanonische SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC3=CC=CC=C3C=C2)C(=O)O |

Sequenz |

X |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Drug Development

Boc-L-4-(naphthalen-2-yl)phenylalanine has been explored for its potential in developing novel therapeutics targeting various diseases, including:

- Cancer : The compound has shown promise in the design of inhibitors that can interfere with cancer cell proliferation by targeting specific pathways involved in tumor growth .

- Neurodegenerative Disorders : Its application extends to neuroprotective agents that may help mitigate the effects of diseases such as Alzheimer's and Parkinson's by modulating neurotransmitter systems .

HIV Research

A notable study highlighted the use of phenylalanine derivatives, including this compound, in synthesizing compounds that inhibit the HIV-1 capsid protein. This protein plays essential roles in the HIV life cycle, and targeting it can lead to effective antiviral strategies. Variations in the naphthalene substituents significantly influenced the inhibitory activity against HIV, showcasing the importance of structural modifications in drug design .

Synthesis and Mechanistic Studies

The synthesis of this compound typically involves several steps where the Boc group is used to protect the amino group during reaction sequences. The compound can serve as a building block for more complex molecules through various coupling reactions, including:

- CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) : This method allows for the formation of diverse libraries of compounds that can be screened for biological activity .

Case Study: Synthesis of HIV Inhibitors

In a recent study, researchers synthesized a series of compounds based on this compound to evaluate their effectiveness against HIV. The synthesis involved multiple steps, starting from Boc-protected phenylalanine, which was modified to introduce naphthalene substituents. The resulting compounds were tested for their ability to inhibit HIV replication, with some showing significant potency compared to existing treatments .

Case Study: Neuroprotective Agents

Another study investigated derivatives of this compound for their neuroprotective effects. These compounds were evaluated in cellular models of neurodegeneration, where they demonstrated the ability to reduce oxidative stress and improve cell viability under neurotoxic conditions .

Data Summary Table

| Application Area | Specific Use Case | Findings/Remarks |

|---|---|---|

| Cancer Research | Development of inhibitors | Targeting specific pathways involved in tumor growth |

| Neurodegenerative Disorders | Neuroprotective agents | Reduced oxidative stress in cellular models |

| HIV Research | Inhibition of HIV capsid protein | Significant potency against HIV replication |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituted Phenylalanine Analogues

Boc-4-Methoxyphenylalanine

- Structure : Features a methoxy group at the para position of the phenyl ring.

- Applications : A chiral intermediate in the synthesis of tamsulosin (an antihypertensive drug) .

- Comparison : The methoxy group is electron-donating, increasing solubility but reducing hydrophobicity compared to the naphthalen-2-yl group. Enzymatic studies show that mutants of phenylalanine ammonia-lyase (PAL) exhibit higher activity toward 4-methoxyphenylalanine (e.g., I460V mutant: 37–39% activity) than toward naphthalen-2-yl derivatives under similar conditions .

Boc-4-Trifluoromethylphenylalanine

- Structure : Contains a trifluoromethyl group at the para position.

- Applications : Used to enhance metabolic stability and introduce electronegative character in drug candidates .

- Comparison : The CF₃ group is strongly electron-withdrawing, improving resistance to oxidative metabolism but reducing π-π interactions. In contrast, the naphthalen-2-yl group offers enhanced aromatic stacking, critical for targeting hydrophobic pockets in proteins .

Boc-4-Cyanophenylalanine

- Structure: Para-cyano substitution on the phenyl ring.

- Applications: Utilized in bioconjugation and as a spectroscopic probe due to the cyano group’s vibrational properties .

- Comparison: The cyano group’s electron-withdrawing nature contrasts with the electron-rich naphthalen-2-yl moiety. While both groups improve stability, the naphthalen-2-yl group’s bulkiness may hinder membrane permeability compared to the smaller cyano substituent .

Heteroaromatic and Extended Aromatic Analogues

(5-Phenylthiophene-2-yl)alanine

- Structure : Thiophene ring fused with a phenyl group.

- Applications : Found in endothelin convertase and Factor IX/XI inhibitors due to its heteroaromatic motif .

- Comparison : The thiophene ring introduces sulfur-mediated interactions, whereas the naphthalen-2-yl group provides a larger aromatic surface area. The latter’s hydrophobicity may improve binding in lipid-rich environments but could reduce aqueous solubility .

Styrylalanine Derivatives

Enzymatic and Structural Insights

- Phenylalanine Ammonia-Lyase (PAL) Activity :

Wild-type PAL shows minimal activity (<1%) toward naphthalen-2-yl substrates, but mutants like I460V and F137V exhibit significantly enhanced activity (37–39%), highlighting the enzyme’s adaptability to bulkier aromatic groups . - Crystal Structure Considerations :

Naphthalen-2-yl-containing compounds, such as sulfonamide derivatives, exhibit hydrogen bonding and π-π stacking in crystal lattices, which are critical for stabilizing molecular conformations in solid-state formulations .

Physicochemical Comparison

Vorbereitungsmethoden

Boc Protection of L-4-(naphthalen-2-yl)phenylalanine

The Boc protection is commonly achieved by reacting the free amino acid with di-tert-butyl dicarbonate in the presence of a base, often sodium hydroxide or a similar mild base, in a mixed solvent system such as tetrahydrofuran (THF) and water. The reaction is typically carried out at ambient temperature for about 1 hour.

| Reagent | Amount (molar ratio) | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| L-4-(naphthalen-2-yl)phenylalanine | 1 equiv | THF/H2O (mixed) | Room temp | 1 hour | 85-90 |

| Di-tert-butyl dicarbonate (Boc2O) | 1 equiv | THF | Room temp | 1 hour | |

| Sodium hydroxide (2M aqueous) | Slight excess | THF/H2O | Room temp |

After completion, the reaction mixture is acidified with dilute HCl to quench the reaction and extract the Boc-protected product into an organic solvent such as ether. The organic layer is washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield the Boc-protected amino acid as an oily or semi-solid product.

Crystallization and Purification

To improve purity and stability, the crude this compound is subjected to crystallization. A patented crystallization method involves:

- Evaporation of solvents under reduced pressure to obtain a transparent oily residue.

- Addition of seed crystals (1-2% by weight) of Boc-protected amino acid to induce crystallization.

- Standing at room temperature for 10-50 hours to allow solidification.

- Addition of a weakly polar solvent such as cyclohexane or n-hexane (5-10 times the weight of the oily matter) to pulp the solid.

- Filtration, washing, and drying under reduced pressure at 60 °C for 10-30 hours.

This method yields a white crystalline product with high purity (HPLC purity >99%) and good yield (~89%).

Alternative Synthetic Routes

While direct Boc protection is the most straightforward method, other synthetic approaches to prepare the L-4-(naphthalen-2-yl)phenylalanine intermediate include:

- Palladium-catalyzed cross-coupling reactions (e.g., Negishi coupling) between protected iodoalanine derivatives and naphthyl-substituted aryl halides to introduce the naphthyl group selectively on the phenyl ring.

- Multi-step synthesis involving condensation, reduction, and functional group transformations to build the naphthyl-substituted phenylalanine scaffold before Boc protection.

These methods are more complex but allow for structural diversification and incorporation of fluorinated or other substituted analogs.

Summary Table of Preparation Methods

Research Findings and Considerations

- The Boc protection step is highly efficient and widely used due to the stability of the Boc group under peptide synthesis conditions.

- Crystallization improves product purity and storage stability, which is critical for pharmaceutical applications.

- Cross-coupling methods provide versatility for synthesizing various substituted phenylalanine derivatives, including fluorinated analogs, which may have enhanced biological activity.

- The choice of solvents and reaction conditions significantly affects yield and purity; mild bases and ambient temperatures are preferred to avoid racemization or side reactions.

- The compound’s optical rotation ([α]D) is typically around +22° to +25° in methanol or ethanol, confirming the stereochemical integrity of the L-isomer after synthesis and purification.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Boc-L-4-(naphthalen-2-yl)phenylalanine, and what purification techniques ensure high yield and purity?

- Methodology : Synthesis typically involves introducing the Boc (tert-butyloxycarbonyl) protecting group to the amine of L-4-(naphthalen-2-yl)phenylalanine using Boc anhydride or di-tert-butyl dicarbonate in anhydrous solvents (e.g., dichloromethane) under basic conditions (e.g., triethylamine) . Post-synthesis, purification via reverse-phase HPLC or recrystallization (using ethanol/water mixtures) is recommended to isolate enantiomerically pure product. Monitoring reaction progress with TLC (Rf ~0.5 in 7:3 hexane/ethyl acetate) ensures minimal byproducts .

Q. How can researchers characterize the structural integrity and enantiomeric purity of this compound?

- Methodology : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns (e.g., naphthalene protons at δ 7.2–8.3 ppm) and Boc group integrity .

- Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) to verify enantiopurity (>99% ee) .

- High-resolution mass spectrometry (HRMS) for exact mass validation (e.g., [M+H]+ calculated for C₂₄H₂₆NO₄: 392.1862) .

Q. What solvent systems are suitable for solubility studies, and how do these properties impact peptide synthesis applications?

- Methodology : Test solubility in DMSO (for stock solutions), DMF (common in solid-phase synthesis), and aqueous buffers (pH 2–12). Poor solubility in polar solvents may require tert-butanol/water mixtures. Solubility data (e.g., 25 mg/mL in DMF) inform coupling efficiency in peptide synthesis, where low solubility can hinder resin loading .

Advanced Research Questions

Q. How does the naphthalen-2-yl substituent affect substrate binding in phenylalanine hydroxylase (PAH) or related enzymes?

- Methodology :

- Enzyme kinetics : Compare and of PAH with native phenylalanine vs. the Boc-protected derivative using UV-Vis assays (monitoring tyrosine formation at 275 nm). The bulky naphthyl group may reduce binding affinity due to steric clashes in the active site .

- Structural analysis : Pair X-ray crystallography (if crystals are obtainable) with SAXS (small-angle X-ray scattering) to study conformational changes in PAH upon ligand binding .

Q. What computational approaches predict the conformational behavior of this compound in protein-ligand interactions?

- Methodology :

- Molecular docking (AutoDock Vina) to model interactions with PAH or peptide receptors, focusing on π-π stacking between naphthalene and aromatic residues (e.g., Phe254 in PAH).

- Molecular dynamics (MD) simulations (AMBER or GROMACS) in explicit solvent to assess stability of the Boc group under physiological conditions (e.g., 100 ns simulations at 310 K) .

Q. How can contradictory bioactivity data across assays be resolved?

- Methodology :

- Orthogonal assays : Compare results from cell-based (e.g., HEK293T viability assays) vs. cell-free (e.g., fluorescence polarization) systems to identify assay-specific artifacts.

- Control experiments : Test for aggregation using dynamic light scattering (DLS) or test derivatives without the Boc group to isolate structural contributors to activity .

Key Research Considerations

- Stereochemical Integrity : Ensure Boc deprotection (e.g., TFA treatment) does not racemize the α-carbon, critical for chiral peptide synthesis .

- Contradiction Analysis : Discrepancies in bioactivity may arise from differential cell permeability (logP ~3.5) or metabolic stability (e.g., esterase susceptibility) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.